2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)-
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Overview
Description
2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- is a complex organic compound with a unique structure that includes a pyrazine ring, a pyridine ring, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- typically involves multiple steps, starting with the preparation of the pyrazine and pyridine intermediates. The key steps include:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Sonogashira coupling.
Attachment of the Phenylmethyl Group: This step involves the alkylation of the pyrazine ring with a phenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(methyl)-
- 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(ethyl)-
- 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(propyl)-
Uniqueness
The uniqueness of 2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)- lies in its specific structural features, such as the combination of the pyrazine and pyridine rings with the phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-3-[2-(2-chloropyridin-4-yl)ethynyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-17-12-14(8-9-21-17)6-7-16-18(22-11-10-20-16)23-13-15-4-2-1-3-5-15/h1-5,8-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJBMRPYKOEIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN=C2C#CC3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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